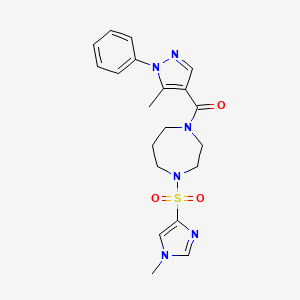

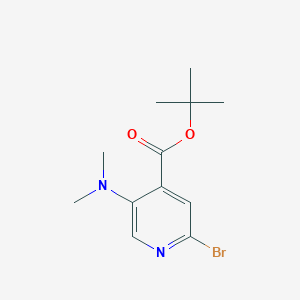

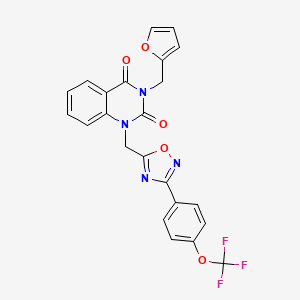

Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a compound that is likely to possess interesting chemical and biological properties due to the presence of a pyrrolizine core and a trifluoromethylphenyl group. While the specific compound is not directly mentioned in the provided papers, related compounds with pyrrole and pyrrolizine structures have been synthesized and evaluated for various biological activities, including as antagonists at the glycine-binding site of the NMDA receptor complex and for antileukemic activity .

Synthesis Analysis

The synthesis of related pyrrole and pyrrolizine derivatives typically involves multi-step reactions starting from N-acylproline derivatives or other suitable precursors. For instance, the synthesis of 5-substituted 2,3-dihydro-1H-pyrrolizine diesters involves the treatment of N-acylproline derivatives with acetic anhydride and dimethyl acetylenedicarboxylate (DMAD), followed by reduction and acylation steps . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate trifluoromethylphenyl substituent at the relevant step.

Molecular Structure Analysis

The molecular structure of pyrrole and pyrrolizine derivatives is often characterized using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, as well as through quantum chemical calculations . These studies can provide insights into the electronic structure, thermodynamic stability, and the nature of various electronic transitions within the molecule. For the compound , similar analytical and computational techniques would be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Pyrrole and pyrrolizine derivatives can participate in various chemical reactions, including intermolecular interactions such as hydrogen bonding, which can lead to the formation of dimers in the solid state . The reactivity of such compounds can be further analyzed using natural bond orbital (NBO) analysis and atoms in molecules (AIM) theory to understand the stabilization energy and the strength of intra- and intermolecular interactions. These analyses can also identify reactive sites within the molecule, which are important for understanding its chemical behavior and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyrrolizine derivatives, such as solubility, stability, and reactivity, can be influenced by their molecular structure and substituents. For example, the presence of electron-withdrawing groups like the trifluoromethyl group can enhance the affinity of the compound for certain biological targets . Additionally, the lipophilicity and bulk of substituents can also play a role in the biological activity of these compounds, as seen in the case of glycine site antagonists . The specific physical and chemical properties of this compound would need to be determined experimentally and could be predicted using computational chemistry methods.

Aplicaciones Científicas De Investigación

Synthesis and Antileukemic Activity

Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and its derivatives have been studied for their potential in treating leukemia. The synthesis process involves treating specific prolines with acetic anhydride and dimethyl acetylenedicarboxylate, producing 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. Evaluation of these compounds showed good antileukemic activity, comparable to mitomycin (Ladurée et al., 1989).

Dual Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase

A derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), acts as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound has shown promise in animal experiments for its antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994).

Role in Synthesis of Anti-Inflammatory Drugs

Another study focused on the efficient synthesis of a key intermediate for the synthesis of licofelone, an anti-inflammatory drug. This method is based on a novel synthesis of unstable pyrrole derivatives, leading to the production of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate (Rádl et al., 2009).

Development of Antimicrobial Agents

A study on (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives explored their potential as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, indicating their utility in developing new therapeutic tools for antimicrobial treatment (Hublikar et al., 2019).

Mecanismo De Acción

Mode of Action

The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards certain enzymes by lowering the pka of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .

Biochemical Pathways

Compounds with similar structures have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

The presence of a trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Result of Action

Based on its structure, it could potentially interact with various biological targets and influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

dimethyl 3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-25-16(23)13-12-7-4-8-22(12)15(14(13)17(24)26-2)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYZOVUESXYPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)